molecular formula C10H9BrF2O2 B1455268 Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate CAS No. 885068-75-7

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Cat. No. B1455268
Key on ui cas rn: 885068-75-7
M. Wt: 279.08 g/mol
InChI Key: UFCGWVQYBZHWTA-UHFFFAOYSA-N
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Patent
US08193183B2

Procedure details

Lithium hydroxide (0.13 g, 3.12 mmol) is added to a solution of (3-bromo-phenyl)-difluoro-acetic acid ethyl ester (0.29 g, 1.04 mmol) in methanol/water (8 mL, 3:1) and the reaction mixture is stirred overnight at room temperature. The mixture is diluted with water and volatiles are removed in vacuo. The aqueous is extracted once with diethyl ether, acidified to pH 2, and extracted twice with ethyl acetate. The combined extracts are dried over magnesium sulfate, filtered and concentrated in vacuo to afford (3-bromo-phenyl)-difluoro-acetic acid (250 mg), which is used in the next step without further purification. LCMS: RT=2.26 minutes; MS: 249, 251(M−H).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C([O:5][C:6](=[O:17])[C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=1)([F:9])[F:8])C>CO.O.O>[Br:16][C:12]1[CH:11]=[C:10]([C:7]([F:8])([F:9])[C:6]([OH:17])=[O:5])[CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C)OC(C(F)(F)C1=CC(=CC=C1)Br)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous is extracted once with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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